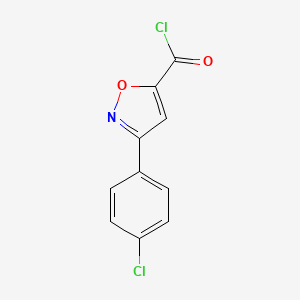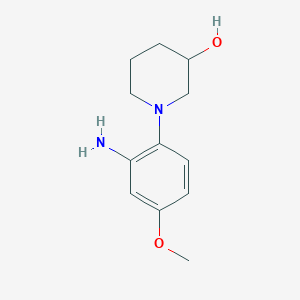![molecular formula C18H21F2N9O B13867191 N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13867191.png)
N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a difluoropyridinyl group, a methylimidazolyl group, and a morpholinyl group. These structural features contribute to its diverse chemical and biological properties.
准备方法
The synthesis of 2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazine core, followed by the introduction of the difluoropyridinyl, methylimidazolyl, and morpholinyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring, potentially altering the compound’s properties.
Substitution: The difluoropyridinyl, methylimidazolyl, and morpholinyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes.
相似化合物的比较
Compared to other triazine derivatives, 2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups. Similar compounds include:
- 2-N-[1-(3,5-dichloropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
- 2-N-[1-(3,5-dibromopyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine These compounds share a similar triazine core but differ in the substituents attached to the pyridinyl group. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical and biological properties, making each compound unique in its own right.
属性
分子式 |
C18H21F2N9O |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H21F2N9O/c1-11(15-13(20)7-12(19)8-21-15)23-16-25-17(24-14-9-28(2)10-22-14)27-18(26-16)29-3-5-30-6-4-29/h7-11H,3-6H2,1-2H3,(H2,23,24,25,26,27) |
InChI 键 |
MGTJMOFKCZSNBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=N1)F)F)NC2=NC(=NC(=N2)NC3=CN(C=N3)C)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)



![4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine](/img/structure/B13867156.png)


![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate (Darunavir Impurity)](/img/structure/B13867171.png)

![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)
